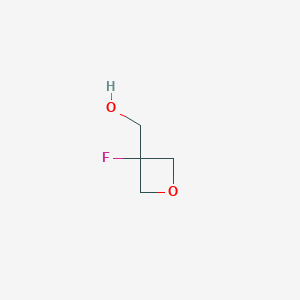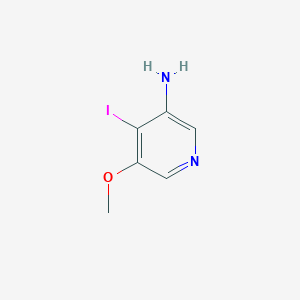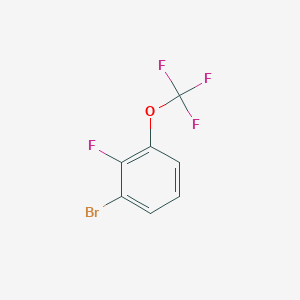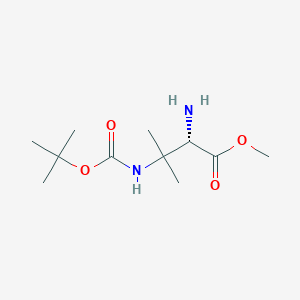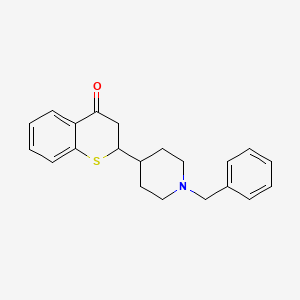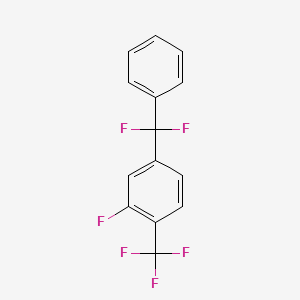
4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene
Vue d'ensemble
Description
The compound “4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene” is a complex organic molecule. It contains a benzene ring, which is a six-membered ring of carbon atoms, each bonded to a hydrogen atom . The molecule also contains several fluorine atoms, which are attached to the carbon atoms in the benzene ring . Fluorine atoms are often used in organic chemistry to modify the properties of organic compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of specialized techniques and reagents . For example, the Sonogashira cross-coupling of 1,4-dibromo-2-(trifluoromethyl)benzene affords functionalized alkynyl-substituted (trifluoromethyl)benzenes . Another method involves the use of alcohols, phenols, amines, anilines, and pyridines under mild conditions .Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic methods . The presence of fluorine atoms in the molecule can significantly affect its electronic structure and properties .Chemical Reactions Analysis
This compound, like other organic compounds containing a benzene ring and fluorine atoms, can undergo various chemical reactions . For example, it can participate in [3+2]cycloaddition reactions with benzonitrile oxide . It can also undergo direct trifluoromethoxylation of aliphatic substrates with 2,4‐Dinitro (trifluoromethoxy)benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzene ring and the fluorine atoms . For example, benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . The presence of fluorine atoms can affect the polarity of the molecule, its reactivity, and its interactions with other molecules .Applications De Recherche Scientifique
- Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products .
- This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
- The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
- This review aims to provide a complete picture of the transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated in this comprehensive overview .
Pharmaceutical and Agrochemical Products
Transition Metal-Mediated Trifluoromethylation Reactions
Synthesis of Trifluoromethylpyridines
- Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products .
- This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
- The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
- This review aims to provide a complete picture of the transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated in this comprehensive overview .
Pharmaceutical and Agrochemical Products
Transition Metal-Mediated Trifluoromethylation Reactions
Synthesis of Trifluoromethylpyridines
Safety And Hazards
Orientations Futures
The study and use of fluorinated organic compounds is a rapidly growing field in chemistry . These compounds have a wide range of applications, from pharmaceuticals to materials science . The development of new methods for the synthesis and functionalization of these compounds is an active area of research .
Propriétés
IUPAC Name |
4-[difluoro(phenyl)methyl]-2-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6/c15-12-8-10(6-7-11(12)14(18,19)20)13(16,17)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATPJHOIFUCJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluorophenylmethyl)-2-fluoro-1-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



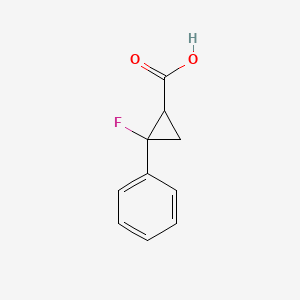
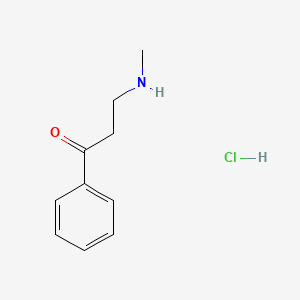
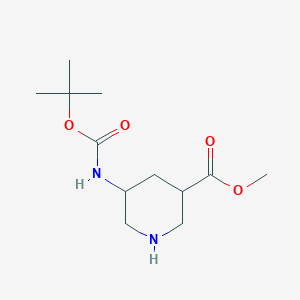
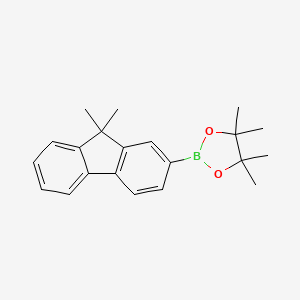
![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)
![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)
![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)
